molecular formula C25H20ClN5O3 B10920490 N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920490
M. Wt: 473.9 g/mol
InChI Key: QPIGTCZQDMMANQ-UHFFFAOYSA-N
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Description

N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a variety of functional groups, including pyrazole, benzyl, methoxyphenyl, and oxazolo-pyridine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and oxazolo-pyridine rings, followed by their functionalization and coupling.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of Oxazolo-Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors like 2-aminopyridine and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrazole and oxazolo-pyridine rings with the benzyl and methoxyphenyl groups using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group could yield various substituted pyrazole derivatives.

Scientific Research Applications

N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within the cell. This compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine
  • **6-(4-methoxyphenyl)-3-methyl-1,2-oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.9 g/mol

IUPAC Name

N-[[4-(4-chloropyrazol-1-yl)phenyl]methyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H20ClN5O3/c1-15-23-21(11-22(29-25(23)34-30-15)17-5-9-20(33-2)10-6-17)24(32)27-12-16-3-7-19(8-4-16)31-14-18(26)13-28-31/h3-11,13-14H,12H2,1-2H3,(H,27,32)

InChI Key

QPIGTCZQDMMANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)N5C=C(C=N5)Cl

Origin of Product

United States

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